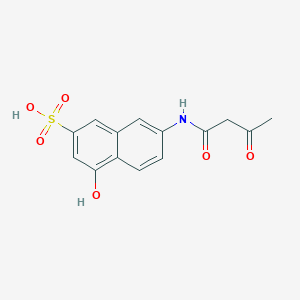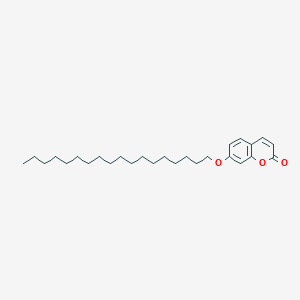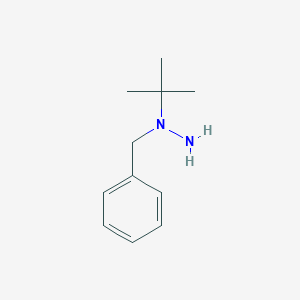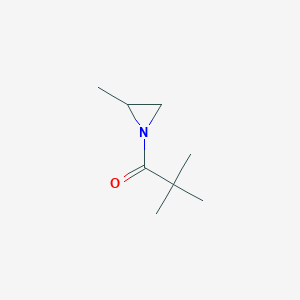
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, an oxobutanamido group, and a sulfonic acid group attached to a naphthalene ring. It is a colorless, water-soluble solid that is often used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by subsequent functional group modifications. One common method includes:
Sulfonation of Naphthalene: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.
Hydroxylation: The naphthalene-2-sulfonic acid is then hydroxylated to introduce the hydroxy group at the 4-position.
Amidation: The hydroxylated product undergoes amidation with 3-oxobutanoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, reagent concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxobutanamido group can be reduced to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-keto-7-(3-oxobutanamido)naphthalene-2-sulfonic acid.
Reduction: Formation of 4-hydroxy-7-(3-aminobutanamido)naphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalenesulfonic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxobutanamido groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the hydroxy and oxobutanamido groups, making it less versatile in chemical reactions.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Contains a methylamino group instead of the oxobutanamido group, leading to different reactivity and applications.
Naphthalene-1-sulfonic acid: Has the sulfonic acid group at a different position, affecting its chemical properties and reactivity.
Uniqueness
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid is unique due to the combination of functional groups attached to the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
| 94850-73-4 | |
Formule moléculaire |
C14H13NO6S |
Poids moléculaire |
323.32 g/mol |
Nom IUPAC |
4-hydroxy-7-(3-oxobutanoylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H13NO6S/c1-8(16)4-14(18)15-10-2-3-12-9(5-10)6-11(7-13(12)17)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21) |
Clé InChI |
URWOXJLZMALVGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)



![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)




